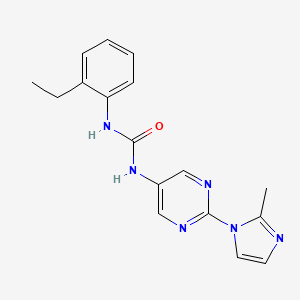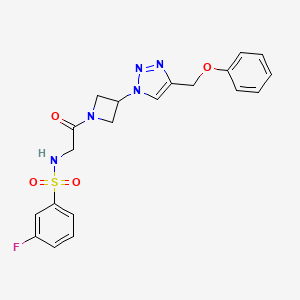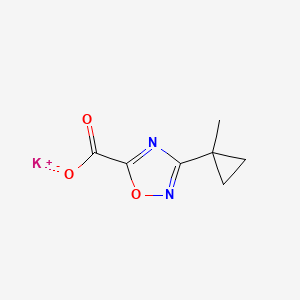![molecular formula C16H13F3N2O3 B2598337 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-29-5](/img/structure/B2598337.png)
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, also known as Nifedipine, is a calcium channel blocker used to treat hypertension and angina. It was first synthesized by Bayer in 1969 and is currently one of the most widely prescribed drugs for hypertension.
Scientific Research Applications
Synthesis and Derivatives
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone and its derivatives have been explored for various synthetic applications in organic chemistry. For instance, the transformation of the carboxylic group of 3-(nitrophenyl)propanoic acids into the trifluoromethyl group by SF4 highlights the chemical's utility in the synthesis of trifluoromethylated compounds, which are valuable in pharmaceutical and agrochemical industries (Trofymchuk et al., 2015). Furthermore, the reductive cyclization of nitroarenes with 3-amino-1-propanols to afford quinolines involves the initial reduction of nitroarenes to anilines, demonstrating the compound's role in heterocyclic chemistry synthesis (Cho et al., 2002).
Catalysis and Reaction Mechanisms
Research on 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone has also provided insights into catalytic processes and reaction mechanisms. Studies on ruthenium-catalyzed formation of quinolines from nitroarenes in the presence of tris(3-hydroxypropyl)amine highlight the essential role of tin(II) chloride in the formation of quinolines, offering a deeper understanding of catalytic cycles and the influence of catalysts in organic reactions (Cho et al., 2003).
Molecular and Electronic Properties
The compound and its related chemicals have been subject to studies focusing on their molecular and electronic properties. Spectroscopic investigations, including Fourier transform infrared (FT-IR) and Raman spectra analysis, provide valuable data on the vibrational, structural, and thermodynamic characteristics of such compounds. The investigation into the properties of 4-nitro-3-(trifluoromethyl)aniline, for example, contributes to the understanding of how substituent groups and their positions influence molecular and electronic structures (Saravanan et al., 2014).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the synthesis of conducting liquid crystalline polymers based on poly(2-ethanol aniline) demonstrates the application of derivatives in creating novel materials with specific electrical properties. Such research not only expands the utility of these compounds in material science but also opens new avenues for the development of advanced materials with tailored properties (Hosseini et al., 2013).
properties
IUPAC Name |
1-(3-nitrophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-4-6-13(7-5-12)20-9-8-15(22)11-2-1-3-14(10-11)21(23)24/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNPHXFPCGIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-29-5 |
Source


|
| Record name | 1-(3-NITROPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)


![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598262.png)
![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)

